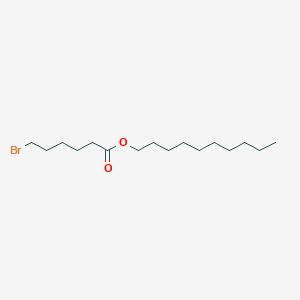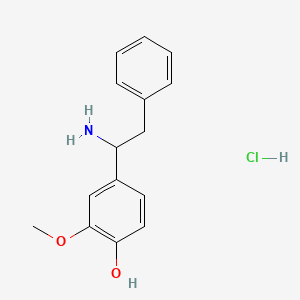
Estriol-6H-Hemisuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estriol-6H-Hemisuccinate is a derivative of estriol, a naturally occurring estrogen. Estriol is one of the three main estrogens produced by the human body, primarily during pregnancy. This compound is synthesized to enhance the solubility and stability of estriol for various applications, including medical and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estriol-6H-Hemisuccinate typically involves the esterification of estriol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The process can be summarized as follows:
Reactants: Estriol and succinic anhydride.
Catalyst: Pyridine.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix estriol and succinic anhydride.
Continuous Monitoring: The reaction conditions, including temperature and pH, are continuously monitored to ensure optimal yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Estriol-6H-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to estriol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various estriol derivatives, which can be used for different applications in pharmaceuticals and research.
科学的研究の応用
Estriol-6H-Hemisuccinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to understand estrogen receptor interactions and signaling pathways.
Medicine: Investigated for its potential in hormone replacement therapy and treatment of menopausal symptoms.
Industry: Utilized in the formulation of cosmetic products due to its estrogenic properties.
作用機序
Estriol-6H-Hemisuccinate exerts its effects by binding to estrogen receptors in target tissues. The binding activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves several molecular targets and pathways, including:
Estrogen Receptor Activation: The compound binds to estrogen receptors (ERα and ERβ), causing a conformational change.
Gene Transcription: The activated receptor complex binds to estrogen response elements (EREs) in the DNA, promoting the transcription of target genes.
Cellular Effects: The resulting proteins influence various cellular processes, such as cell proliferation, differentiation, and apoptosis.
類似化合物との比較
Estriol-6H-Hemisuccinate can be compared with other similar compounds, such as:
Estradiol Hemisuccinate: Another estrogen ester with similar applications but different potency and receptor affinity.
Estrone Hemisuccinate: A derivative of estrone, another natural estrogen, with distinct pharmacokinetic properties.
Estriol Succinate: A closely related compound with similar chemical structure but different solubility and stability profiles.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other estriol derivatives. This makes it particularly useful in pharmaceutical formulations and research applications where these properties are crucial.
特性
分子式 |
C26H31NO9 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC名 |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(6S,8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] butanedioate |
InChI |
InChI=1S/C26H31NO9/c1-26-9-8-15-14-3-2-13(28)10-17(14)20(11-16(15)18(26)12-19(29)25(26)34)35-23(32)6-7-24(33)36-27-21(30)4-5-22(27)31/h2-3,10,15-16,18-20,25,28-29,34H,4-9,11-12H2,1H3/t15-,16-,18+,19-,20+,25+,26+/m1/s1 |
InChIキー |
RIFHLUHBYSVZCE-HSKXLMJQSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |
正規SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




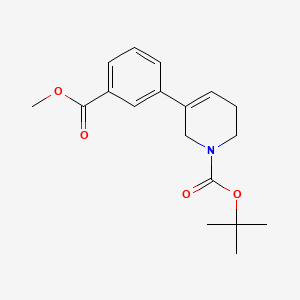
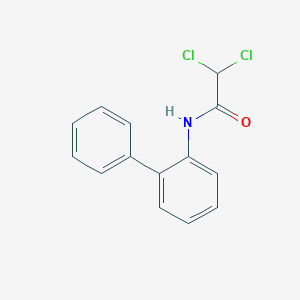
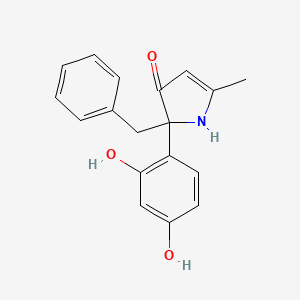
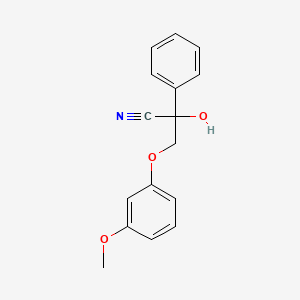

![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
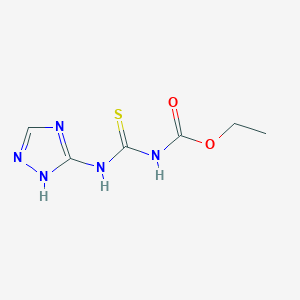
methanone](/img/structure/B14013331.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
